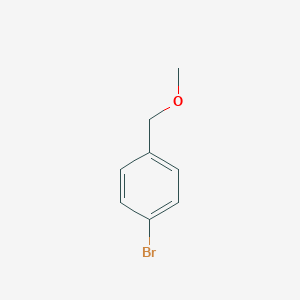
1-溴-4-(甲氧基甲基)苯
描述
1-Bromo-4-(methoxymethyl)benzene is a chemical compound utilized in various synthetic and analytical chemistry applications. Its relevance spans from being a precursor in the synthesis of complex molecules to serving as an intermediate in the development of materials with unique photoluminescent properties.
Synthesis Analysis
The synthesis of related bromo-methoxymethyl benzene compounds involves multiple steps, including the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3, followed by methanol addition to afford the corresponding methoxymethyl-substituted arylphenols in high yields (Akbaba et al., 2010). Another synthesis approach involves the Wittig-Horner reaction, leading to compounds with interesting steric configurations and photoluminescent properties (Zuo-qi, 2015).
Molecular Structure Analysis
The molecular structure and various parameters of related bromo-methoxymethyl benzene compounds have been determined using different levels of theory, revealing insights into reactivity descriptors and vibrational assessments (Yadav et al., 2022). X-ray crystallography has been used to elucidate the structures of bromo- and/or bromomethyl-substituted benzenes, highlighting the variability in packing motifs despite chemical similarities (Jones et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds have been explored through various studies, including the reaction of (dialkoxymethyl)phenyllithiums with nitriles, followed by acid-catalyzed cyclization, to produce isoindoles (Kuroda & Kobayashi, 2015). This highlights the compound's utility in synthesizing heterocyclic structures.
Physical Properties Analysis
The physical properties of 1-Bromo-4-(methoxymethyl)benzene and related compounds, such as their photoluminescence in solution and solid states, have been studied extensively. For instance, 1-Bromo-4-(2,2-diphenylvinyl)benzene exhibited significantly higher fluorescence intensity in the solid state compared to in solution, demonstrating aggregate-induced emission (AIE) peculiarities (Zuo-qi, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity descriptors such as ionization energy, hardness, and electrophilicity, have been computed to predict the reactivity of bromo-methoxymethyl benzenes. Solvent effects on these parameters were also assessed, showing alterations in reactivity descriptors (Yadav et al., 2022).
科学研究应用
Synthesis of Biologically Active Compounds : It's used in the synthesis of biologically active, naturally occurring compounds. For instance, Akbaba et al. (2010) utilized a derivative of 1-Bromo-4-(methoxymethyl)benzene in the total synthesis of a natural product with significant biological activity (Akbaba et al., 2010).
Molecular Electronics : Stuhr-Hansen et al. (2005) reported that simple and accessible aryl bromides like 1-Bromo-4-(methoxymethyl)benzene serve as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires in molecular electronics (Stuhr-Hansen et al., 2005).
Protecting Group in Organic Chemistry : Yoshifuji et al. (1993) described the utilization of a sterically hindered bromobenzene, similar in structure to 1-Bromo-4-(methoxymethyl)benzene, as a protecting group in the stabilization of low-coordinate phosphorus compounds (Yoshifuji et al., 1993).
Synthesis of Isoindoles : Kuroda and Kobayashi (2015) explored the use of derivatives of 1-Bromo-4-(methoxymethyl)benzene in a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles (Kuroda & Kobayashi, 2015).
Antibacterial Applications : Xu et al. (2003) isolated compounds from marine algae, including a derivative of 1-Bromo-4-(methoxymethyl)benzene, which exhibited antibacterial properties (Xu et al., 2003).
Radical Cyclisation in Organic Synthesis : Esteves et al. (2007) studied the electrochemical reduction of compounds including derivatives of 1-Bromo-4-(methoxymethyl)benzene for the synthesis of tetrahydrofuran derivatives (Esteves et al., 2007).
属性
IUPAC Name |
1-bromo-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMMXGXOJQXOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506059 | |
| Record name | 1-Bromo-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(methoxymethyl)benzene | |
CAS RN |
1515-88-4 | |
| Record name | 1-Bromo-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromobenzyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


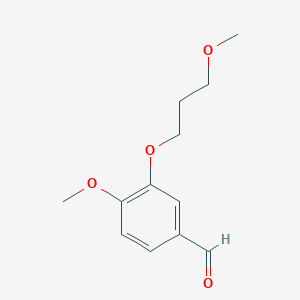
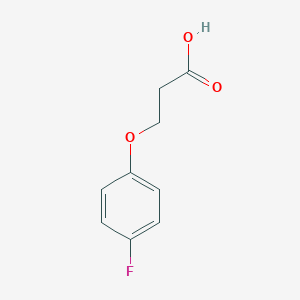

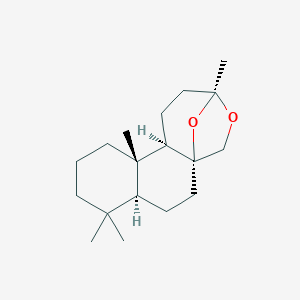

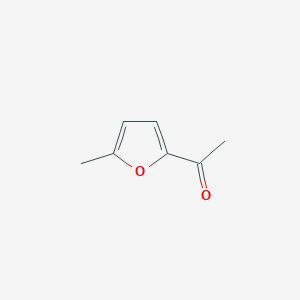
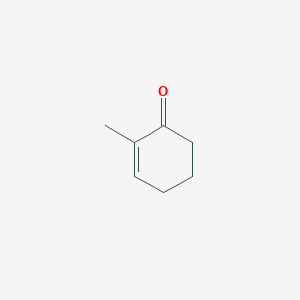
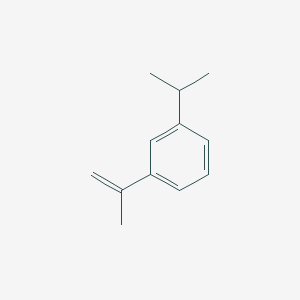
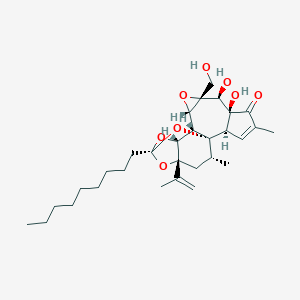
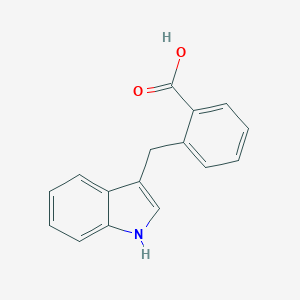
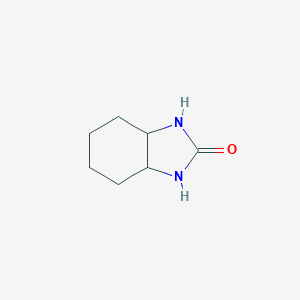
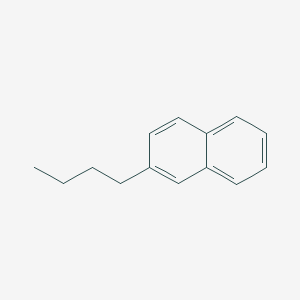
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B71982.png)